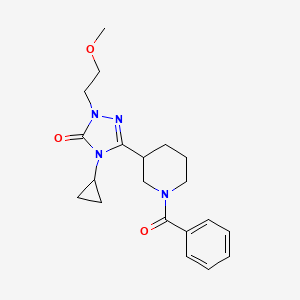

![molecular formula C14H14ClFN4O3 B6426554 2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034358-24-0](/img/structure/B6426554.png)

2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide” is a complex organic molecule. It contains a 2-chloro-6-fluorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned groups. For instance, the 4,6-dimethoxy-1,3,5-triazin-2-yl group is known to be used as a condensing agent .Applications De Recherche Scientifique

Organic Phase Change Materials

Triazine-based compounds, including those with 4,6-dimethoxy-1,3,5-triazin-2-yl groups, have been studied for their potential as organic phase change materials. These materials can store and release thermal energy during the process of melting and freezing, which makes them useful in a variety of applications, such as thermal energy storage, thermal management, and temperature regulation .

Flame Retardants

Triazine derivatives, including those with 4,6-dimethoxy-1,3,5-triazin-2-yl groups, have shown promise as inherently low-flammability materials. This property makes them potentially useful as flame retardants in various applications, including in the production of safer organic phase change materials .

Peptide Synthesis

Compounds with a 4,6-dimethoxy-1,3,5-triazin-2-yl group have been used as reagents for activating carboxylic acids in solution and solid phase peptide synthesis. This process is crucial in the production of peptides, which have numerous applications in biological research and drug development .

Glycosylation Catalysts

Activated glycosidic compounds with a 4,6-dimethoxy-1,3,5-triazin-2-yl group have been found to be efficient glycosyl donors for enzymatic glycosylation. This process is important in the synthesis of oligosaccharides, which have numerous applications in food science, pharmaceuticals, and biochemistry .

Chemical Bonding

The 4,6-dimethoxy-1,3,5-triazin-2-yl group can be introduced into other compounds via alkylation or amidation. This property can be used to modify the properties of other compounds, potentially leading to new materials with desirable properties .

Thermal Management

The phase change properties of triazine-based compounds make them potentially useful in thermal management applications. By absorbing or releasing heat during phase changes, these materials can help regulate temperatures in various systems .

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Based on its chemical properties, it is predicted to have a melting point of 48 °c, a boiling point of 3683±420 °C, and a water solubility of 6842mg/L at 25℃ . These properties suggest that the compound may have moderate bioavailability.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability is sensitive to light and humidity . Therefore, these factors should be considered when storing and using the compound. Additionally, the compound’s action and efficacy may be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)6-8-9(15)4-3-5-10(8)16/h3-5H,6-7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXDRWLUQXMDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=CC=C2Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)

![5-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6426475.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)

![5-methoxy-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426492.png)

![1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426494.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)butane-1-sulfonamide](/img/structure/B6426514.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide](/img/structure/B6426517.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6426518.png)

![N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6426525.png)

![5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide](/img/structure/B6426532.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6426539.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6426546.png)

![N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6426580.png)